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Welcome to the technical support center for the bioanalysis of cyclophosphamide. This

resource is designed for researchers, scientists, and drug development professionals to

provide in-depth troubleshooting guidance and answers to frequently asked questions

regarding the recovery of Cyclophosphamide-d8 in blood samples. As a deuterated internal

standard, consistent and reproducible recovery of Cyclophosphamide-d8 is paramount for the

accurate quantification of cyclophosphamide in pharmacokinetic and toxicokinetic studies.[1][2]

This guide is structured to provide both quick answers and deep, scientifically-grounded

solutions to common challenges encountered in the laboratory.

I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and analysis of

cyclophosphamide and its deuterated internal standard.

Q1: Why is Cyclophosphamide-d8 used as an internal standard?

A1: Cyclophosphamide-d8 is a stable, deuterium-labeled analog of cyclophosphamide.[2][3] It

is an ideal internal standard for mass spectrometry-based bioanalysis because it has nearly

identical chemical and physical properties to the unlabeled drug (the analyte). This includes

similar extraction recovery, ionization efficiency, and chromatographic retention time. The key

difference is its higher mass, which allows the mass spectrometer to distinguish it from the
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unlabeled cyclophosphamide, ensuring accurate quantification by correcting for variability

during sample preparation and analysis.[1][2]

Q2: What are the main causes of low recovery for Cyclophosphamide-d8?

A2: Low recovery of Cyclophosphamide-d8 can stem from several factors throughout the

analytical workflow. These can be broadly categorized as:

Sample Handling and Storage: Degradation due to improper temperature or pH.

Extraction Inefficiency: Suboptimal choice of extraction method (e.g., Solid-Phase Extraction

- SPE, Liquid-Liquid Extraction - LLE), incorrect solvent polarity, or pH.

Matrix Effects: Interference from other components in the blood sample that can suppress or

enhance the signal of the analyte.[4]

Analyte Instability: Degradation of the molecule during the extraction process.

Q3: What are the recommended storage conditions for blood samples containing

cyclophosphamide?

A3: To ensure the stability of cyclophosphamide, blood samples should be processed to

plasma or serum as quickly as possible. For short-term storage, refrigeration at 2-8°C is

recommended. For long-term storage, freezing at -20°C or below is essential.[5] Studies have

shown that cyclophosphamide is stable for at least 56 days when stored at 4°C in certain

formulations.[6][7] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to

degradation.

Q4: Can I use whole blood for my analysis?

A4: While plasma is more commonly used, methods for the analysis of cyclophosphamide in

whole blood have been developed.[8] However, whole blood is a more complex matrix, which

can lead to greater matrix effects and potentially lower recovery. If using whole blood, a robust

sample preparation method, such as online microextraction by packed sorbent (MEPS), may

be necessary to achieve adequate cleanup.[8]
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II. Troubleshooting Guide: A Systematic Approach
to Improving Recovery
This in-depth guide provides a structured approach to identifying and resolving issues leading

to poor recovery of Cyclophosphamide-d8.

Pre-Analytical and Sample Handling Issues
The integrity of the sample from collection to the start of the extraction process is critical.

Problem: Inconsistent or low recovery of Cyclophosphamide-d8 across a batch of samples.

Potential Cause: Analyte degradation due to improper sample handling and storage.

Cyclophosphamide is susceptible to hydrolysis, especially at temperatures above 30°C.[9]

Troubleshooting Steps:

Verify Collection and Processing Protocol:

Ensure blood samples are collected using the appropriate anticoagulant (e.g., EDTA,

heparin).

Process whole blood to plasma or serum within one hour of collection by centrifugation.

Immediately transfer the plasma/serum to labeled, clean polypropylene tubes.

Evaluate Storage Conditions:

Confirm that samples are stored at the correct temperature (refrigerated for short-term,

frozen for long-term).[5]

Review the sample history to identify any temperature excursions or excessive freeze-

thaw cycles.

Assess pH of the Sample:

Cyclophosphamide has good solubility in neutral and acidic aqueous solutions.[6] Extreme

pH values can promote degradation. Ensure that no unintended pH shifts have occurred
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during sample handling.

Sample Extraction and Clean-up Issues
The extraction step is the most common source of low and variable recovery.

Problem: Consistently low recovery of Cyclophosphamide-d8.

Potential Cause 1: Inefficient Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up complex biological samples.[10]

However, an unoptimized protocol can lead to significant analyte loss.

Troubleshooting Protocol for SPE:

Select the Appropriate Sorbent: For cyclophosphamide, a weak cation-exchange (WCX)

sorbent can be effective.[11]

Optimize Conditioning and Equilibration: Ensure the sorbent is properly activated with

methanol and equilibrated with water before loading the sample.[11]

Control Sample Loading: Load the sample at a slow, controlled flow rate (e.g., 0.4 mL/min) to

ensure adequate interaction with the sorbent.[11]

Optimize the Wash Steps: The wash solvent should be strong enough to remove

interferences without eluting the analyte. A common starting point is a mixture of water and a

small amount of methanol.[11]

Optimize the Elution Step: The elution solvent must be strong enough to desorb the analyte

completely. For a WCX sorbent, an ammoniated organic solvent (e.g., 9:1

methanol:ammonia water) is often effective.[11] Experiment with the volume and composition

of the elution solvent to maximize recovery.

Visualizing the SPE Workflow
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SPE Protocol

1. Condition Sorbent
(e.g., 1 mL Methanol)

2. Equilibrate Sorbent
(e.g., 2 mL Water)

3. Load Sample
(e.g., at 0.4 mL/min)

4. Wash Sorbent
(e.g., 1 mL Water/Methanol)

5. Elute Analyte
(e.g., 1 mL Ammoniated Methanol)

Click to download full resolution via product page

Caption: A typical Solid-Phase Extraction workflow for Cyclophosphamide-d8.

Potential Cause 2: Inefficient Liquid-Liquid Extraction (LLE)

LLE is another common technique, but its efficiency is highly dependent on solvent choice and

pH.

Troubleshooting Protocol for LLE:

Optimize Extraction Solvent Polarity: The polarity of the extraction solvent should be well-

matched to that of cyclophosphamide. Experiment with different organic solvents (e.g., ethyl

acetate, dichloromethane, methyl tert-butyl ether) and mixtures thereof.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b12422727?utm_src=pdf-body-img
https://www.benchchem.com/product/b12422727?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adjust Sample pH: The pH of the aqueous sample can be adjusted to ensure

cyclophosphamide is in its neutral form, which will partition more readily into the organic

phase. Since cyclophosphamide is a neutral compound, pH adjustment may have a minimal

effect on its extraction, but it can help in reducing the extraction of acidic or basic

interferences.

Ensure Adequate Mixing: Vortex or shake the sample and extraction solvent vigorously for a

sufficient amount of time to ensure thorough mixing and partitioning of the analyte.

Prevent Emulsion Formation: If emulsions form, they can be broken by centrifugation,

addition of salt, or gentle heating.

Quantitative Data Summary for Extraction Optimization

Parameter
Solid-Phase Extraction
(SPE)

Liquid-Liquid Extraction
(LLE)

Sorbent/Solvent Weak Cation Exchange (WCX)
Ethyl Acetate or

Dichloromethane

Sample pH Typically not adjusted Adjusted to be near neutral

Wash Solution Water/Methanol mixtures Not applicable

Elution Solution Ammoniated Methanol Not applicable

Analytical (LC-MS/MS) Issues
Even with efficient extraction, problems can arise during the final analysis.

Problem: Low or variable signal for Cyclophosphamide-d8 in the mass spectrometer.

Potential Cause: Matrix Effects

Matrix effects occur when co-eluting compounds from the biological matrix interfere with the

ionization of the analyte in the mass spectrometer's source, leading to ion suppression or

enhancement.[4]

Troubleshooting Protocol for Matrix Effects:
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Improve Chromatographic Separation:

Modify the mobile phase composition or gradient to better separate cyclophosphamide-
d8 from interfering matrix components.

Consider using a different stationary phase (e.g., a different C18 column or a HILIC

column).

Enhance Sample Clean-up:

If matrix effects are severe, a more rigorous sample clean-up method may be necessary.

This could involve combining SPE and LLE or using a more selective SPE sorbent.

Dilute the Sample:

Diluting the sample extract before injection can reduce the concentration of interfering

matrix components. However, this may also reduce the analyte signal, so a balance must

be found.

Use a Matrix-Matched Calibration Curve:

Prepare calibration standards in the same biological matrix as the samples to compensate

for consistent matrix effects.[12]

Visualizing the Logic for Troubleshooting Low Recovery

Low Recovery of
Cyclophosphamide-d8

Check Sample Handling
and Storage

Evaluate Extraction
Procedure (SPE/LLE)

Investigate Analytical
(LC-MS/MS) Issues

Optimized Recovery

If resolved If resolved If resolved
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Caption: A logical flowchart for troubleshooting low Cyclophosphamide-d8 recovery.

III. Adherence to Regulatory Guidelines
All bioanalytical methods must be validated to ensure they are reliable and reproducible.[13]

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on

bioanalytical method validation.[14][15] Key parameters to validate include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual measurements.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence

of other components.[16]

Sensitivity: The lowest concentration of the analyte that can be measured with acceptable

accuracy and precision (Lower Limit of Quantification, LLOQ).[14]

Recovery: The extraction efficiency of the analytical method.

Stability: The chemical stability of the analyte in the biological matrix under specific

conditions.[16]

By systematically addressing the potential issues outlined in this guide and adhering to

regulatory validation requirements, researchers can develop robust and reliable methods for

the quantification of cyclophosphamide in blood samples, ensuring the integrity and accuracy

of their study data.

IV. References
Veeprho. Cyclophosphamide-D8 | CAS 1178903-96-2. [Link]

MDPI. Influence of Puncture Devices on the Accuracy of Cyclophosphamide Dosing for

Chemotherapy Administration. [Link]

Taylor & Francis. Solid phase extraction – Knowledge and References. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b12422727?utm_src=pdf-body-img
https://www.benchchem.com/product/b12422727?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8864627/
https://resolvemass.ca/bioanalytical-method-validation/
https://www.centerforbiosimilars.com/view/fda-finalizes-guidance-on-bioanalytical-method-validation
https://academy.gmp-compliance.org/guidemgr/files/ucm368107.pdf
https://resolvemass.ca/bioanalytical-method-validation/
https://academy.gmp-compliance.org/guidemgr/files/ucm368107.pdf
https://www.benchchem.com/product/b12422727?utm_src=pdf-body
https://www.veeprho.com/cyclophosphamide-d8.html
https://www.mdpi.com/1999-4923/15/8/2070
https://www.taylorfrancis.com/chapters/edit/10.1201/9781003296033-5/solid-phase-extraction-knowledge-references-khurshid-shaikh-ashish-mungantiwar-supriya-halde-nancy-pandita
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PMC. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. [Link]

ResearchGate. A Direct Injection LC/ESI-MS/MS Analysis of Urinary Cyclophosphamide as

an Anticancer Drug for Monitoring Occupational Exposure. [Link]

PubMed Central. Recovery from Cyclophosphamide-Induced Lymphopenia Results in

Expansion of Immature Dendritic Cells Which Can Mediate Enhanced Prime-Boost

Vaccination Antitumor Responses In Vivo When Stimulated with the TLR3 Agonist Poly(I:C).

[Link]

ResearchGate. Cyclophosphamide levels in sites of preparation and administration of

antineoplastic drugs. [Link]

WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

ResearchGate. Determination of cyclophosphamide in patients plasma samples by

microextraction in packed sorbent online with liquid chromatography-tandem mass

spectrometry (MEPS-LC-MS/MS). [Link]

PubMed. Haematological recovery following high-dose cyclophosphamide with autologous

bone marrow transplantation. [Link]

PubMed. Stability of cyclophosphamide in extemporaneous oral suspensions. [Link]

NIH. Cyclophosphamide - StatPearls. [Link]

Oxford Academic. LC–MS-MS Determination of Cytostatic Drugs on Surfaces and in Urine to

Assess Occupational Exposure. [Link]

Bentham Open Archives. On-Line Determination of Cyclophosphamide in Blood Samples

Utilizing Microextraction by Packed Sorbent and Liquid Chromatography. [Link]

LCGC International. Internal Standard Calibration Problems. [Link]

Google Patents. WO2017207719A1 - Cyclophosphamide composition and method for

preparation thereof.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2820242/
https://www.researchgate.net/publication/230602928_A_Direct_Injection_LCESI-MSMS_Analysis_of_Urinary_Cyclophosphamide_as_an_Anticancer_Drug_for_Monitoring_Occupational_Exposure
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3003444/
https://www.researchgate.net/publication/221915609_Cyclophosphamide_levels_in_sites_of_preparation_and_administration_of_antineoplastic_drugs
https://www.welch-lab.com/troubleshooting-low-recovery-rates-in-chromatographic-analysis/
https://www.researchgate.net/publication/285552306_Determination_of_cyclophosphamide_in_patients_plasma_samples_by_microextraction_in_packed_sorbent_online_with_liquid_chromatography-tandem_mass_spectrometry_MEPS-LC-MSMS
https://pubmed.ncbi.nlm.nih.gov/2505505/
https://pubmed.ncbi.nlm.nih.gov/20104101/
https://www.ncbi.nlm.nih.gov/books/NBK549884/
https://academic.oup.com/jat/article/47/1/64/6696205
https://benthamopen.com/ABSTRACT/TOACJ-2-29
https://www.chromatographyonline.com/view/internal-standard-calibration-problems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decreased plasma half-life of cyclophosphamide during repeated high-dose administration.

[Link]

NIH. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. [Link]

PubMed Central. Liquid chromatography-mass spectrometry screening of cyclophosphamide

DNA damage in vitro and in patients undergoing chemotherapy treatment. [Link]

ResearchGate. Successful recovery after accidental overdose of cyclophosphamide. [Link]

FDA. Bioanalytical Method Validation. [Link]

ResearchGate. Simultaneous Determination of Cyclophosphamide and Ifosfamide in Plasma

Using SPE-HPLC-UV Method. [Link]

LCGC. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.

[Link]

Google Patents. WO2016005962A2 - Stable liquid formulations of cyclophosphamide and

processes.

Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during

chromatographic bioanalysis. [Link]

ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

NIH. Innovative Solid-Phase Extraction Strategies for Improving the Advanced

Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

ResearchGate. Occurrence of cyclophosphamide and epirubicin in wastewaters by direct

injection analysis–liquid chromatography–high-resolution mass spectrometry. [Link]

Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

U.S. Pharmacist. Cyclophosphamide 10-mg/mL Oral Liquid. [Link]

ResearchGate. Rapid and Sensitive Method for Determination of Cyclophosphamide in

Patients Plasma Samples Utilizing Microextraction by Packed Sorbent Online with Liquid

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.cancer-treatment-reviews.com/article/0305-7372(77)90041-3/fulltext
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8833980/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212450/
https://www.researchgate.net/publication/235433069_Successful_recovery_after_accidental_overdose_of_cyclophosphamide
https://www.fda.gov/files/drugs/published/Bioanalytical-Method-Validation-Guidance-for-Industry.pdf
https://www.researchgate.net/publication/322971279_Simultaneous_Determination_of_Cyclophosphamide_and_Ifosfamide_in_Plasma_Using_SPE-HPLC-UV_Method
https://www.chromatographyonline.com/view/matrix-effects-on-quantitation-in-liquid-chromatography-sources-and-solutions
https://www.bioanalysis-zone.com/2023/12/04/ask-the-experts-the-impact-of-internal-standard-response-variability-during-chromatographic-bioanalysis/
https://resolvemass.ca/essential-fda-guidelines-for-bioanalytical-method-validation/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381404/
https://www.researchgate.net/publication/230773661_Occurrence_of_cyclophosphamide_and_epirubicin_in_wastewaters_by_direct_injection_analysis-liquid_chromatography-high-resolution_mass_spectrometry
https://www.centerforbiosimilars.com/view/fda-finalizes-guidance-on-bioanalytical-method-validation
https://www.uspharmacist.com/article/cyclophosphamide-10-mgml-oral-liquid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatography‐Tandem Mass Spectrometry (MEPS‐LC‐MS/MS). [Link]

HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Washington University in St. Louis. Cyclophosphamide Rx. [Link]

Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry -

Bioanalytical Method Validation. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. veeprho.com [veeprho.com]

2. medchemexpress.com [medchemexpress.com]

3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

4. chromatographyonline.com [chromatographyonline.com]

5. mdpi.com [mdpi.com]

6. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC
[pmc.ncbi.nlm.nih.gov]

7. Stability of cyclophosphamide in extemporaneous oral suspensions - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. benthamopen.com [benthamopen.com]

9. sigmaaldrich.com [sigmaaldrich.com]

10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced
Chromatographic Determination of Drugs in Challenging Biological Samples - PMC
[pmc.ncbi.nlm.nih.gov]

11. taylorandfrancis.com [taylorandfrancis.com]

12. welchlab.com [welchlab.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.researchgate.net/publication/225139265_Rapid_and_Sensitive_Method_for_Determination_of_Cyclophosphamide_in_Patients_Plasma_Samples_Utilizing_Microextraction_by_Packed_Sorbent_Online_with_Liquid_Chromatography-Tandem_Mass_Spectrometry_MEPS-LC-
https://www.hhs.gov/guidance/document/bioanalytical-method-validation-biomarkers-guidance
https://neuro.wustl.edu/im/cytoxan.htm
https://www.regulations.gov/comment/FDA-2013-D-1020-0012
https://www.benchchem.com/product/b12422727?utm_src=pdf-custom-synthesis
https://veeprho.com/impurities/1178903-96-2-cyclophosphamide-d8/
https://www.medchemexpress.com/cyclophosphamide-d8.html
https://isotope-science.alfa-chemistry.com/product/cyclophosphamide-d8-cas-1178903-96-2-584276.html
https://www.chromatographyonline.com/view/matrix-effects-on-quantitation-in-liquid-chromatography-sources-and-solutions
https://www.mdpi.com/1424-8247/18/6/879
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835970/
https://pubmed.ncbi.nlm.nih.gov/20103616/
https://pubmed.ncbi.nlm.nih.gov/20103616/
https://benthamopen.com/contents/pdf/TOSPECJ/TOSPECJ-3-26.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/268/329/c0768pis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11124106/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Solid_phase_extraction/
https://welchlab.com/blogs/news/troubleshooting-low-recovery-rates-in-chromatographic-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC
[pmc.ncbi.nlm.nih.gov]

14. resolvemass.ca [resolvemass.ca]

15. centerforbiosimilars.com [centerforbiosimilars.com]

16. academy.gmp-compliance.org [academy.gmp-compliance.org]

To cite this document: BenchChem. [Technical Support Center: Optimizing
Cyclophosphamide-d8 Recovery in Blood Samples]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12422727#improving-recovery-rates-of-
cyclophosphamide-d8-in-blood-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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